molecular formula C26H20ClFN4O2S B2934344 2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 958614-99-8

2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B2934344
CAS RN: 958614-99-8
M. Wt: 506.98
InChI Key: YVJSZMRJCHKJEW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including an imidazo[1,2-c]quinazolin-2-one ring, a chlorophenyl group, a fluorophenyl group, and a sulfanyl group . These groups could potentially confer a variety of chemical and biological properties to the molecule.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The presence of these groups can greatly influence the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the imidazoquinazolinone ring might be involved in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the chloro and fluoro substituents might increase the compound’s lipophilicity, influencing its solubility and permeability .

Scientific Research Applications

Synthesis and Reactivity

The chemical synthesis and reactivity of quinazoline derivatives, including those with specific substituents such as chlorophenyl and fluorophenyl groups, have been widely studied. These efforts aim to develop compounds with potential biological activities by exploring different synthetic routes and chemical transformations. For instance, the synthesis of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines showcases the chemical versatility and reactivity of quinazoline derivatives (R. Al-Salahi, 2010).

Biological Activities and Applications

Quinazoline derivatives have been investigated for a range of biological activities, including their role as AMPA receptor antagonists, which are crucial for understanding neurological processes and potential therapeutic interventions for neurological disorders (B. Chenard et al., 2001). Additionally, the cytotoxic activity of novel sulfonamide derivatives against cancer cell lines highlights the therapeutic potential of these compounds in oncology (M. Ghorab et al., 2015).

Antioxidant and Antihistaminic Properties

Further studies have explored the antioxidant activity of amidomethane sulfonyl-linked bis heterocycles, indicating the potential of these compounds in combating oxidative stress (Bhanu Prakash Talapuru et al., 2014). Moreover, the design and synthesis of novel quinazoline derivatives as H1-antihistaminic agents demonstrate the applicability of these molecules in addressing allergic reactions and related conditions (V. Alagarsamy et al., 2012).

Future Directions

Future research on this compound could involve investigating its synthesis, properties, and potential biological activity. This could include studies to determine its mechanism of action, potential therapeutic uses, and safety profile .

properties

IUPAC Name

2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN4O2S/c27-20-7-3-1-5-17(20)15-35-26-31-21-8-4-2-6-19(21)24-30-22(25(34)32(24)26)13-23(33)29-14-16-9-11-18(28)12-10-16/h1-12,22H,13-15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJSZMRJCHKJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide

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